N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a synthetic organic compound that belongs to the class of ethanamines. This compound features a pyrazole ring substituted with an ethyl group and a methoxyphenyl group attached to an ethanamine backbone. Compounds of this type are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and analgesic effects.
The chemical structure of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine can be found in databases such as PubChem, where it is cataloged with the identifier 1170150-51-2. This compound has been synthesized and characterized for its potential applications in drug discovery and development.
This compound is classified under:
The synthesis of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine typically involves multi-step organic reactions. Key steps include:
For efficient synthesis, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. Industrial methods may employ continuous flow reactors to enhance yield and purity while adhering to green chemistry principles to minimize environmental impact.
The molecular formula for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is C16H23N3O, with a molecular weight of approximately 273.37 g/mol. The structure consists of a pyrazole ring linked to an ethanamine backbone with a methoxyphenyl substituent.
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine largely depends on its biological targets. Such compounds may interact with various enzymes or receptors, modulating their activity through binding interactions. Potential targets include G-protein coupled receptors and ion channels involved in metabolic pathways .
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine appears as a solid at room temperature. Its melting point and solubility characteristics are yet to be extensively documented in literature.
Relevant chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to characterize this compound further and confirm its structure .
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has potential applications in scientific research, particularly in drug discovery due to its structural features that may confer biological activity. Its unique properties make it a candidate for further studies aimed at developing new therapeutic agents targeting various diseases .
The pyrazole nucleus has undergone substantial structural optimization since its initial therapeutic application in antipyrine (1884) for pain and inflammation. Modern medicinal chemistry leverages sophisticated derivatization strategies to enhance potency, selectivity, and pharmacokinetics. Key structural milestones include:
Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals
Compound (Brand) | Pyrazole Substitution Pattern | Primary Therapeutic Target | Indication |
---|---|---|---|
Celecoxib (Celebrex) | 1-(4-Sulfamoylphenyl); 3-CF₃; 5-(4-methylphenyl) | Cyclooxygenase-2 (COX-2) | Rheumatoid Arthritis, Osteoarthritis |
Ibrutinib (Imbruvica) | Fused pyrazolo[3,4-d]pyrimidine | Bruton’s Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia |
Rimonabant (Acomplia) | 1-(Piperidin-1-yl); 5-(4-chlorophenyl) | Cannabinoid Receptor Type 1 (CB1) | Obesity (Withdrawn) |
SC-560 | 1-(4-Methoxyphenyl); 3-CF₃; 5-(4-chlorophenyl) | Cyclooxygenase-1 (COX-1) | Antiviral (BVDV, HCV) |
Target Compound | 1-Ethyl; 4-(CH₂NHC₂H₄-(3-methoxyphenyl)) | Undisclosed (CNS-targeted) | Research Compound |
The 3-methoxyphenyl moiety is a critical pharmacophoric element conferring CNS-targeting capability to pyrazolylethylamines. Its therapeutic relevance stems from multifaceted biochemical interactions:
The construction of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine embodies strategic hybridization principles optimizing target engagement and drug-like properties:
Methoxyphenyl Position: meta (3-) > para (4-) or ortho (2-) (electronic and steric optimization) [9].
Computational Validation: Molecular docking and dynamics simulations predict low-energy binding poses within monoaminergic receptors. Key interactions include:
Table 2: Key Substituent Effects in Pyrazolylethylamine Hybrids
Structural Element | Variation | Impact on Properties | Rationale |
---|---|---|---|
N1-Substituent (Pyrazole) | Ethyl | Balanced LogP (~2.8); Moderate CYP inhibition | Optimal lipophilicity for CNS penetration |
Methyl | Higher solubility; Faster metabolism (CYP2C19) | Reduced steric shielding | |
Benzyl | Increased LogP (>3.5); Reduced BBB permeability | High lipophilicity; P-gp efflux susceptibility | |
C4 Linker | -CH₂- (methylene) | Conformational flexibility; Metabolic stability | Resistance to amidase cleavage |
-C(O)- (carbonyl) | Reduced basicity; Lower CNS penetration | Increased hydrogen-bonding capacity; Polarity | |
Aromatic Ring Position | 3-Methoxy | Enhanced BBB permeability; Receptor affinity | Optimal electron donation; Conformational alignment |
4-Methoxy | Reduced receptor selectivity; Altered metabolism | Steric clash in binding pockets |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1